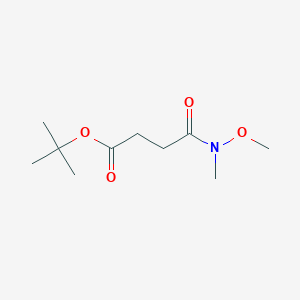

n-Methoxy-n-methyl-succinamic acid tert-butyl ester

Description

“n-Methoxy-n-methyl-succinamic acid tert-butyl ester” is a specialized organic compound featuring a succinamic acid backbone modified with methoxy, methyl, and tert-butyl ester functional groups. The tert-butyl ester group is widely employed in peptide synthesis and organic chemistry due to its steric bulk, which enhances stability against hydrolysis and facilitates selective deprotection under acidic conditions . The methoxy and methyl groups likely influence solubility, reactivity, and intermolecular interactions, making this compound valuable in pharmaceutical intermediates or polymer chemistry.

Properties

IUPAC Name |

tert-butyl 4-[methoxy(methyl)amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-6-8(12)11(4)14-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPAIHVCLZLRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

| Compound/Material | Role | Notes |

|---|---|---|

| Succinic acid mono-tert-butyl ester | Starting acid derivative | Provides tert-butyl ester group |

| 1,1'-Carbonyldiimidazole (CDI) | Activating agent | Converts acid to reactive intermediate |

| N,O-Dimethylhydroxylamine hydrochloride | Amine source | Introduces N-methoxy-N-methyl amide moiety |

| Dichloromethane (DCM) | Solvent | Inert, aprotic solvent |

| Inert atmosphere (e.g., nitrogen) | Reaction environment | Prevents moisture/oxidation |

Stepwise Procedure

Step 1: Activation of Succinic Acid Mono-tert-butyl Ester

Succinic acid mono-tert-butyl ester is reacted with 1,1'-carbonyldiimidazole in dichloromethane at approximately 20°C under an inert atmosphere for 1 hour. This step activates the carboxylic acid group to form an imidazolide intermediate, which is more reactive towards nucleophiles.

Step 2: Coupling with N,O-Dimethylhydroxylamine Hydrochloride

The activated intermediate is then treated with N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 20°C, again under inert atmosphere conditions. This nucleophilic substitution yields the target compound this compound.

Reaction Conditions Summary

| Parameter | Condition |

|---|---|

| Temperature | 20°C |

| Reaction time | 1 hour (activation), followed by coupling |

| Atmosphere | Inert (nitrogen or argon) |

| Solvent | Dichloromethane |

| Yield | Reported as 100% in literature |

Catalytic Transesterification Alternative for tert-Butyl Ester Formation

In some cases, the tert-butyl ester moiety can be introduced via catalytic transesterification starting from methyl or ethyl esters of succinic acid derivatives. This method involves reacting the methyl or ethyl ester with tert-butyl alcohol in the presence of catalytic amounts of catalysts such as dibutyltin oxide, lithium amide, aluminum tert-butoxide, potassium tert-butoxide, or sodium methylate. The reaction proceeds with simultaneous removal of methanol or ethanol by distillation to drive the equilibrium toward the tert-butyl ester formation.

| Catalyst Examples | Role |

|---|---|

| Dibutyltin oxide | Esterification catalyst |

| Lithium amide | Base catalyst |

| Aluminum tert-butoxide | Esterification catalyst |

| Potassium tert-butoxide | Strong base catalyst |

| Sodium methylate | Base catalyst |

This catalytic transesterification provides a general and scalable method for preparing tert-alkyl esters, including tert-butyl esters, under relatively mild conditions. However, care must be taken to avoid side reactions, especially in the presence of strong bases, which can lead to by-products and require extensive purification.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| CDI Activation + Amide Coupling | Succinic acid mono-tert-butyl ester, N,O-dimethylhydroxylamine hydrochloride | 1,1'-Carbonyldiimidazole, DCM, inert atmosphere | 20°C, 1 hour + coupling step | High yield, selective, mild conditions | Requires inert atmosphere, sensitive reagents |

| Catalytic Transesterification | Methyl/ethyl succinate esters, tert-butyl alcohol | Dibutyltin oxide, Li amide, K tert-butoxide | Mild heating, distillation of MeOH/EtOH | Scalable, general for tert-alkyl esters | Possible side reactions, purification needed |

Research Findings and Notes

The CDI activation method is preferred for laboratory-scale synthesis due to its high selectivity and yield for the target tert-butyl ester amide compound.

Catalytic transesterification methods, although industrially viable for tert-butyl esters, require careful catalyst selection and reaction control to minimize side reactions, especially when strong bases are involved.

The tert-butyl ester group is stable under mild acidic and neutral conditions but can be cleaved under strong acidic conditions, which is useful for downstream synthetic modifications.

The amide formation via N,O-dimethylhydroxylamine introduces a methoxy-methyl amide moiety, which is significant for biological activity in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

n-Methoxy-n-methyl-succinamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis and Biological Activity

The synthesis of n-Methoxy-n-methyl-succinamic acid tert-butyl ester can be achieved through various methods, including the reaction of succinic anhydride with methanol and methylamine, followed by esterification with tert-butanol. This compound has been evaluated for its biological activity, particularly as a potential drug candidate due to its structural similarity to known pharmacophores.

Case Study: Antiparasitic Activity

Research has indicated that derivatives of succinamic acid esters exhibit significant antiparasitic properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against Toxoplasma gondii, a protozoan parasite responsible for toxoplasmosis. The structure-activity relationship (SAR) analyses suggest that modifications in the ester group can enhance biological activity against various strains of parasites .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been investigated for its potential use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a candidate for developing environmentally friendly herbicides. The efficacy of this compound has been tested in vitro against several weed species, showing promising results in controlling growth without adversely affecting crop yields.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 150 | 90 |

| Cynodon dactylon | 200 | 75 |

Materials Science

3.1 Polymerization and Material Development

This compound can serve as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers

Research indicates that polymers derived from succinamic acid esters exhibit improved degradation rates compared to traditional plastics. The incorporation of this compound into poly(lactic acid) (PLA) matrices has been shown to improve tensile strength and elongation at break, making it suitable for packaging applications .

Mechanism of Action

The mechanism of action of n-Methoxy-n-methyl-succinamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Analysis :

- The tert-butyl ester group in the target compound provides greater steric hindrance and hydrolytic stability compared to ethyl esters (e.g., N-Methyl-N-phenylcarbamoylglycine ethyl ester) .

Physical and Chemical Properties

Comparative physical data for selected tert-butyl esters:

Analysis :

- The tert-butyl group generally reduces density (e.g., Methyl 4-tert-butylbenzoate: 0.99 vs. non-tert-butyl esters) and increases hydrophobicity .

- The target compound’s estimated solubility aligns with trends for tert-butyl esters, favoring apolar solvents over aqueous media.

Analysis :

- The tert-butyl ester’s stability makes it superior to ethyl esters in prolonged reactions, though its bulk may reduce reactivity in sterically sensitive processes .

Biological Activity

n-Methoxy-n-methyl-succinamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and structure-activity relationships, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of n-methoxy-n-methyl-succinamic acid with tert-butyl alcohol under acidic conditions. The resulting compound exhibits unique chemical properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties, which are essential for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, indicating its potential as an antioxidant agent.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 40 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ester group and the methoxy substituent can significantly alter the biological activity of the compound. For instance, variations in the alkyl chain length or the presence of electron-withdrawing groups can enhance antimicrobial efficacy.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Studies

- Antimicrobial Efficacy : A study conducted by Arai et al. highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

- Antioxidant Properties : Research published in MDPI demonstrated that this compound exhibited a remarkable capacity to reduce oxidative stress markers in cellular models, supporting its role as a therapeutic antioxidant .

- Toxicity Assessment : Toxicological evaluations revealed that this compound has a favorable safety profile, with minimal cytotoxic effects on mammalian cell lines, making it a candidate for further pharmacological studies .

Q & A

Q. What are the advantages of using tert-butyl esters for carboxyl protection in peptide synthesis compared to methyl or benzyl esters?

The tert-butyl ester group is preferred over methyl or benzyl esters due to its stability under basic conditions and resistance to transpeptidation side reactions during peptide elongation. Unlike benzyl esters, tert-butyl esters avoid the need for catalytic hydrogenation, which can complicate syntheses involving acid-sensitive functional groups. However, their cleavage requires strong acids like trifluoroacetic acid (TFA), necessitating careful selection of orthogonal protecting groups (e.g., benzyloxycarbonyl for amines) .

Q. What methodological considerations are critical when synthesizing active esters of tert-butyl-protected intermediates?

Active esters, such as pentachlorophenyl or N-hydroxysuccinimide (NHS) esters, are effective for forming peptide bonds but require optimization of reaction time and temperature. For example, pentachlorophenyl esters of benzyloxycarbonyl-glutamic acid tert-butyl ester require 48-hour reactions at 45–50°C, followed by purification via Sephadex LH-20 chromatography to remove pentachlorophenol byproducts. NHS esters, while faster, may exhibit instability during prolonged storage, necessitating immediate use in multi-step syntheses .

Q. How can tert-butyl esters be selectively deprotected in the presence of acid-sensitive functional groups?

Deprotection of tert-butyl esters is typically achieved using TFA in dichloromethane (DCM). To prevent side reactions (e.g., tert-butyl cation formation), scavengers like triethylsilane (EtSiH) are added. For substrates sensitive to strong acids, milder conditions (e.g., formic acid) or alternative protecting groups (e.g., Fmoc) may be employed .

Advanced Research Questions

Q. How do competing reaction pathways impact the stability of tert-butyl esters during synthetic sequences, and how can these be mitigated?

Tert-butyl esters can undergo unintended cleavage under acidic conditions (e.g., during Boc deprotection with TFA) or transesterification in alcoholic solvents. For example, in the synthesis of spiro-diketopiperazines, TFA-mediated cleavage of tert-butyl esters led to product loss. Switching to methanolic HCl minimized transesterification but required rigorous monitoring via LC-MS to track ester integrity .

Q. What strategies optimize the synthesis of complex tert-butyl ester derivatives in automated or flow-chemistry systems?

Continuous flow systems enable precise control of reaction parameters for tert-butyl ester hydrolysis. For example, in Hantzsch pyrrole synthesis, in situ hydrolysis of tert-butyl esters was achieved using 0.5 equivalents of DIPEA to neutralize HBr byproducts, improving yield (37% to 60%) and reducing side reactions. Microwave-assisted solid-phase synthesis further enhances purity and scalability, as demonstrated in HBED–CC–tris(tert-butyl ester) production .

Q. How can contradictory data on tert-butyl ester stability under varying reaction conditions be resolved?

Discrepancies in ester stability often arise from solvent polarity, temperature, or scavenger efficacy. For instance, tert-butyl esters in DCM-TFA degrade faster than in DMF-TFA due to higher acid accessibility. Systematic kinetic studies using deuterated solvents (e.g., DO/CDCN) and C-NMR can quantify exchange rates at α-CH positions, providing mechanistic insights into hydrolysis pathways .

Q. What analytical techniques are most effective for characterizing tert-butyl ester intermediates and detecting impurities?

- GC-MS : Ideal for volatile byproducts (e.g., tert-butyl alcohol) during ester cleavage .

- HPLC-MS : Monitors reaction progress and identifies acylated dicyclohexylurea byproducts .

- REDOR NMR : Resolves spatial interactions in C-labeled tert-butyl esters, critical for studying enzyme-binding motifs .

Data Contradiction Analysis

Q. Why do tert-butyl esters exhibit variable reactivity in mixed anhydride vs. active ester methodologies?

Mixed anhydrides (e.g., isobutyl chloroformate) provide faster coupling rates but risk racemization, whereas active esters (e.g., NHS) offer better stereocontrol but require longer reaction times. Contradictory yields reported in literature (27% for pentachlorophenyl vs. 50% for NHS esters) reflect solvent polarity and temperature effects, emphasizing the need for substrate-specific optimization .

Q. How does the electronic environment influence tert-butyl ester stability in aryl vs. aliphatic systems?

Electron-withdrawing groups (e.g., nitro) adjacent to the ester carbonyl increase susceptibility to acid hydrolysis, while electron-donating groups (e.g., methoxy) enhance stability. This was observed in comparative studies of naphthalen-1-ylacetic acid tert-butyl ester (t = 12 h in DO/CDCN) vs. dimethylamino-substituted analogs (t = 8 h) .

Methodological Best Practices

- Purification : Use Sephadex LH-20 for removing phenolic byproducts .

- Scavengers : Employ EtSiH or water-free conditions to suppress tert-butyl cation rearrangements .

- Analytical Validation : Cross-validate LC-MS and H-NMR data to confirm ester integrity post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.